molecular formula C15H12Cl3NO2 B5850921 3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide

Cat. No. B5850921
M. Wt: 344.6 g/mol
InChI Key: KYTAGMXMXNDSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DCF or dichlorofenac, and it has been found to have a variety of interesting properties that make it useful for a range of different experiments.

Mechanism of Action

The mechanism of action of DCF is complex and not fully understood, but it is thought to involve inhibition of the enzyme cyclooxygenase (COX), which is responsible for producing prostaglandins and other inflammatory mediators. By inhibiting COX, DCF can reduce inflammation and pain, and it may also have other effects on cellular signaling pathways.
Biochemical and Physiological Effects:
DCF has been found to have a range of biochemical and physiological effects, including reducing oxidative stress, modulating immune function, and altering gene expression. It has also been shown to have neuroprotective effects, which make it potentially useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCF in lab experiments is that it is a well-characterized compound with a known mechanism of action and a range of established protocols for its use. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on DCF, including exploring its effects on different cellular signaling pathways, studying its interactions with other compounds and drugs, and developing new formulations and delivery methods for its use in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and neuroprotective effects, and to determine its safety and efficacy for use in humans.

Synthesis Methods

DCF can be synthesized using a variety of different methods, but one of the most common approaches is to react 2,3-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction produces DCF as a white crystalline solid, which can then be purified and used for further experiments.

Scientific Research Applications

DCF has been used in a wide range of scientific research applications, including studies of inflammation, oxidative stress, and cellular signaling pathways. It has been found to have potent anti-inflammatory properties, which make it useful for studying the mechanisms of inflammation and for developing new treatments for inflammatory diseases.

properties

IUPAC Name

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-2-21-13-7-6-9(8-11(13)17)15(20)19-12-5-3-4-10(16)14(12)18/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTAGMXMXNDSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,3-dichlorophenyl)-4-ethoxybenzamide

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